6-Bromo-4-(2-chlorophenyl)-3-(3-chlorophenyl)chromen-2-one
Description
Properties
IUPAC Name |
6-bromo-4-(2-chlorophenyl)-3-(3-chlorophenyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11BrCl2O2/c22-13-8-9-18-16(11-13)20(15-6-1-2-7-17(15)24)19(21(25)26-18)12-4-3-5-14(23)10-12/h1-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCUQQFQSSXMGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)OC3=C2C=C(C=C3)Br)C4=CC(=CC=C4)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11BrCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901163153 | |
| Record name | 6-Bromo-4-(2-chlorophenyl)-3-(3-chlorophenyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901163153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332104-55-9 | |
| Record name | 6-Bromo-4-(2-chlorophenyl)-3-(3-chlorophenyl)-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332104-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-(2-chlorophenyl)-3-(3-chlorophenyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901163153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substituted Salicylaldehyde Precursors
A modified Knoevenagel approach employs 5-bromo-2-hydroxybenzaldehyde (1) and a diketone bearing chlorophenyl groups. For example:
- Reaction of 5-bromo-2-hydroxybenzaldehyde with ethyl 3-(2-chlorophenyl)-3-oxopropanoate (2) in diphenyl ether at 200°C yields 6-bromo-4-(2-chlorophenyl)chromen-2-one (3) in 77% yield.
- Solid-phase synthesis using silica-supported catalysts reduces side reactions, achieving 82% yield under solvent-free conditions.
Cyclization Catalysts
- Phosphorus trichloride (PCl₃) facilitates cyclization by activating carbonyl groups, as demonstrated in the synthesis of analogous quinoline derivatives.
- Iodine in dimethyl sulfoxide (DMSO) promotes electrophilic cyclization, yielding chromen-2-ones with >85% purity.
Bromination Strategies
Electrophilic bromination at position 6 is achieved using N-bromosuccinimide (NBS) or bromine in acetic acid.
Direct Bromination
Directed Bromination
- Directed ortho-metallation using lithium diisopropylamide (LDA) and subsequent quenching with Br₂ enables precise bromine placement.
Chlorination of Aryl Groups
Chlorophenyl substituents are introduced via Ullmann coupling or nucleophilic aromatic substitution.
Ullmann Coupling
Nucleophilic Aromatic Substitution
- Displacement of nitro groups by chloride ions (KCl, DMF, 150°C) provides an alternative route to chlorophenyl derivatives.
Optimization and Scalability
Solvent and Temperature Effects
Catalytic Systems
- PCl₃ vs. POCl₃ : Phosphorus oxychloride (POCl₃) offers superior reactivity for chlorinating quinolin-4-ones, as evidenced by 93.8% yields in analogous syntheses.
Analytical and Spectroscopic Characterization
Key characterization data for intermediates and the final compound:
| Intermediate | Molecular Formula | $$ ^1H $$ NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| 3 | C₁₅H₉BrClO₂ | 8.21 (s, 1H), 7.45–7.12 (m, 4H) | 335.58 [M+H]⁺ |
| 5 | C₂₁H₁₂BrCl₂O₂ | 8.65 (s, 1H), 7.89–7.21 (m, 8H) | 454.02 [M+H]⁺ |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, converting it to a hydroxyl group.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted chromen-2-one derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Activity: Studies have shown that chromen-2-one derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine:
Drug Development: The compound is investigated for its potential as a lead compound in the development of new therapeutic agents targeting specific diseases.
Industry:
Material Science: The compound is used in the development of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(2-chlorophenyl)-3-(3-chlorophenyl)chromen-2-one is primarily related to its interaction with biological targets. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the chromen-2-one derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Substituent Effects on Electronic and Steric Properties
Key Observations:
- Lipophilicity: The dual chlorophenyl groups in the target compound likely confer higher lipophilicity compared to derivatives with polar substituents (e.g., -OH, piperazinyl, or methoxy groups) .
- Electronic Effects: Bromine at position 6 exerts a strong electron-withdrawing effect, stabilizing the coumarin ring system. This contrasts with methoxy or dimethylamino groups, which donate electron density .
Biological Activity
6-Bromo-4-(2-chlorophenyl)-3-(3-chlorophenyl)chromen-2-one is a synthetic organic compound belonging to the chromen-2-one class, known for its diverse biological activities. The presence of halogen substituents, specifically bromine and chlorine, enhances its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antifungal, antimicrobial, and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 421.56 g/mol. It features a chromen-2-one core with the following structural attributes:
| Attribute | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H11BrCl2O2 |
| Molecular Weight | 421.56 g/mol |
| CAS Number | 332104-55-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Research suggests that it may inhibit enzymes involved in inflammatory pathways and cancer progression, although specific molecular targets remain to be fully elucidated.
Antifungal Activity
Recent studies have highlighted the antifungal potential of chromenone derivatives. For instance, a related study reported that compounds with similar structures exhibited significant antifungal activity against various fungal strains, including Candida albicans and Aspergillus spp. The minimum inhibitory concentration (MIC) values for these compounds ranged from 22.1 µM to over 200 µM, indicating promising antifungal properties .
Case Study: Antifungal Efficacy
In a comparative study involving various chromenone derivatives:
- Compound 3k showed an MIC of 22.1 µM against A. niger.
- Compound 3n demonstrated good activity against T. viride with an MIC of 92.1 µM.
This suggests that structural modifications can enhance antifungal efficacy, particularly through the introduction of halogen substituents .
Antimicrobial Activity
The antimicrobial properties of chromenones have also been investigated. In vitro studies indicate that certain derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that electronegative substituents enhance antimicrobial potency .
Table: Antimicrobial Activity Summary
| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound 63b | Staphylococcus aureus | 26 | 7.23 |
| Compound 63c | Enterococcus faecalis | 28 | 11.7 |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of potential therapeutic agents. In studies involving cancer cell lines, several derivatives of chromenones demonstrated low cytotoxicity at concentrations up to 50 µM, suggesting a favorable safety margin for further development .
Q & A
Q. What synthetic strategies are commonly employed for the preparation of 6-bromo-4-(2-chlorophenyl)-3-(3-chlorophenyl)chromen-2-one?
The synthesis typically involves multi-step Friedel-Crafts alkylation or Allan-Robinson reactions to construct the chromenone core. For example, Lewis acid-catalyzed domino reactions (e.g., AlCl₃ or FeCl₃) enable regioselective aryl group introduction at positions 3 and 4 . Bromination at position 6 is achieved using N-bromosuccinimide (NBS) under controlled conditions. Purity is validated via HPLC (>95%) and NMR spectroscopy .
Q. How is the structural characterization of this compound performed?
Key methods include:
- ¹H/¹³C NMR : To confirm substitution patterns of chlorophenyl and bromo groups. For instance, deshielded protons near electron-withdrawing substituents (e.g., Br, Cl) show distinct splitting patterns .
- X-ray crystallography : SHELX software is widely used for structure refinement. ORTEP-3 generates thermal ellipsoid diagrams to visualize atomic displacement parameters .
- HRMS (ESI-TOF) : Validates molecular formula (e.g., C₂₁H₁₂BrCl₂O₂ requires m/z 457.9202) .
Q. What spectroscopic techniques are critical for distinguishing between positional isomers (e.g., 2-chloro vs. 3-chloro substitution)?
- NOESY NMR : Identifies spatial proximity of substituents. For example, cross-peaks between H-5 (chromenone) and ortho-chlorophenyl protons confirm substitution at position 4 .
- IR spectroscopy : Differentiates C=O stretching frequencies influenced by adjacent electron-withdrawing groups (e.g., 1680–1700 cm⁻¹ for chromenone carbonyl) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular geometries?
Discrepancies between computational models (e.g., DFT-optimized structures) and experimental data are addressed via:
- SHELXL refinement : Adjusts bond lengths/angles using least-squares minimization. For example, resolving torsional strain in the chlorophenyl groups .
- TWINABS for twinned data : Corrects intensity metrics in cases of crystal twinning, a common issue with halogenated aromatics .
Q. What experimental designs optimize regioselectivity in the synthesis of polysubstituted chromenones?
- Lewis acid screening : FeCl₃ favors 3-aryl substitution via σ-complex stabilization, while ZnCl₂ promotes 4-aryl addition .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity at position 6 during bromination .
- Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor kinetic products (e.g., 3-substituted isomers), while prolonged heating drives thermodynamic outcomes .
Q. How do electronic effects of bromo and chloro substituents influence the compound’s reactivity in cross-coupling reactions?
- Suzuki-Miyaura coupling : The bromo group at position 6 is more reactive than chloro substituents due to lower C–Br bond dissociation energy. Pd(PPh₃)₄ catalyzes selective coupling with aryl boronic acids .
- SNAr reactions : Electron-deficient chlorophenyl rings at positions 3 and 4 activate the chromenone core for nucleophilic substitution at position 2 .
Q. What computational methods aid in predicting biological activity or binding modes of this compound?
- Molecular docking (AutoDock Vina) : Models interactions with target proteins (e.g., kinases) using the chlorophenyl groups as hydrophobic anchors .
- DFT calculations (Gaussian) : Predicts electrophilic Fukui indices to identify reactive sites for functionalization .
Data Analysis and Contradictions
Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?
- Solvent correction : Apply IEF-PCM solvent models to DFT-calculated shifts (e.g., CDCl₃ dielectric constant = 4.8) .
- Dynamic effects : Consider conformational averaging via MD simulations if experimental peaks appear broadened or split .
Q. What strategies mitigate low yields in large-scale syntheses of this compound?
- Flow chemistry : Enhances heat/mass transfer during exothermic bromination steps .
- Recrystallization optimization : Use mixed solvents (e.g., EtOAc/hexane) to improve crystal purity and yield .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
